(S,R,S)-AHPC-C6-PEG3-C4-Cl
Description
Historical Development of Targeted Protein Degradation
The conceptual foundation for targeted protein degradation emerged from observations of natural cellular processes in the early 1980s, when researchers first identified the existence of nonlysosomal protein degradation pathways. Initial discoveries revealed that cells possessed sophisticated machinery for selective protein elimination, though the underlying mechanisms remained poorly understood for several years. The identification of ubiquitin as a small regulatory protein that becomes covalently attached to target proteins prior to degradation represented a crucial breakthrough that established the molecular basis for targeted protein removal.
Subsequent investigations throughout the 1980s and 1990s characterized the enzymatic cascade responsible for ubiquitin conjugation, identifying three distinct classes of enzymes designated E1, E2, and E3 that catalyze sequential steps in the ubiquitination process. The discovery and crystallographic characterization of the 26S proteasome, the large protein assembly responsible for degrading ubiquitin-tagged proteins, provided essential structural insights into the terminal degradation machinery. These foundational discoveries established the theoretical framework necessary for developing strategies to artificially induce protein degradation through manipulation of the ubiquitin-proteasome system.
Early attempts to harness cellular degradation machinery for therapeutic purposes focused on indirect approaches, including inhibition of Heat Shock Protein 90, which resulted in degradation of multiple client proteins. However, these strategies suffered from limited selectivity and significant off-target effects due to the broad substrate specificity of Heat Shock Protein 90. The development of Selective Estrogen Receptor Downregulators represented an important advancement, as these compounds demonstrated that small molecules could induce selective degradation of specific target proteins through mechanisms involving conformational destabilization and recruitment of quality control machinery.
The transition from indirect degradation strategies to direct recruitment of E3 ubiquitin ligases marked a pivotal advancement in the field. Research groups began exploring the feasibility of creating bifunctional molecules that could simultaneously bind target proteins and E3 ligases, thereby artificially inducing proximity-mediated ubiquitination. These early studies drew inspiration from viral mechanisms, such as human papillomavirus type 16 utilization of E6 protein to recruit human E3 ligases for p53 ubiquitination, and plant hormone systems where auxin mediates degradation of transcriptional repressors through E3 ligase recruitment.
Emergence of Proteolysis Targeting Chimera Technology
The first successful demonstration of engineered protein degradation through E3 ligase recruitment was reported in 2001 by the laboratories of Craig Crews, Kathleen Sakamoto, and Raymond Deshaies. This groundbreaking work involved the synthesis of a bifunctional molecule termed Protac-1, which incorporated the MetAP-2 inhibitor ovalicin linked to a phosphorylated peptide fragment derived from IκBα that could recruit the SCF beta-transducin repeat-containing protein E3 ligase complex. The successful demonstration that Protac-1 could mediate MetAP-2 ubiquitination and degradation in vitro established the fundamental proof-of-concept for Proteolysis Targeting Chimera technology.
The initial peptide-based Proteolysis Targeting Chimeras faced significant limitations related to cellular permeability, metabolic stability, and pharmacological properties that restricted their therapeutic applicability. Subsequent developments focused on incorporating cell-penetrating peptide sequences and utilizing alternative E3 ligase recruitment strategies to improve cellular activity. The identification of the von Hippel-Lindau recognition sequence derived from hypoxia-inducible factor 1α represented an important advancement, as this peptide could recruit von Hippel-Lindau E3 ligase without requiring phosphorylation modifications.
The evolution toward all-small-molecule Proteolysis Targeting Chimeras began with the identification of nutlin as a small molecule ligand for Mouse Double Minute 2 E3 ligase in 2008. This development enabled the synthesis of the first fully synthetic Proteolysis Targeting Chimera, designated SARM-nutlin, which demonstrated that cell-permeable degraders could be constructed entirely from small molecule components. The discovery eliminated many of the pharmacological limitations associated with peptide-based systems and opened new possibilities for developing drug-like degrader molecules.
The field experienced dramatic expansion following the identification of high-affinity small molecule ligands for additional E3 ligases, particularly von Hippel-Lindau and Cereblon. The development of VH032 as a nanomolar-affinity von Hippel-Lindau ligand enabled the synthesis of highly potent Proteolysis Targeting Chimeras such as MZ1, which demonstrated exceptional selectivity for BRD4 degradation over related bromodomain proteins. Similarly, the recognition that immunomodulatory drugs such as thalidomide analogs function through Cereblon binding provided access to well-characterized Cereblon ligands for Proteolysis Targeting Chimera construction.
Significance of E3 Ligase Ligand-Linker Conjugates in Protein Degradation
E3 ligase ligand-linker conjugates serve as critical intermediate compounds that streamline the synthesis and optimization of Proteolysis Targeting Chimeras by providing pre-assembled building blocks with validated E3 ligase binding activity. These conjugates eliminate repetitive synthetic steps in degrader construction and enable systematic exploration of linker length, composition, and attachment point effects on degradation activity. The availability of diverse conjugate libraries facilitates rapid structure-activity relationship studies and parallel synthesis approaches that accelerate degrader development timelines.
The strategic design of E3 ligase ligand-linker conjugates incorporates multiple considerations related to ternary complex formation, protein-protein interaction stability, and ubiquitination efficiency. The linker component must provide appropriate spatial positioning to enable productive interactions between the target protein and E3 ligase while avoiding steric clashes that could destabilize the ternary complex. Additionally, the linker chemistry must be compatible with diverse target protein ligands and maintain stability under physiological conditions throughout the degradation process.
Contemporary understanding of ternary complex structure-function relationships has revealed that linker properties significantly influence degradation outcomes through effects on cooperative binding, protein-protein interaction surfaces, and ubiquitination kinetics. Some studies suggest that rigid linkers promote more stable ternary complexes, while others indicate that flexible linkers enable better accommodation of protein conformational changes during the ubiquitination process. These observations highlight the importance of empirical optimization for each target protein system rather than relying on universal design principles.
The catalytic mechanism of protein degradation mediated by E3 ligase ligand-linker conjugates provides significant advantages over traditional inhibitor approaches, including the ability to achieve complete target protein depletion rather than partial functional blockade. Single degrader molecules can eliminate multiple copies of target proteins through recycling mechanisms, potentially enabling therapeutic efficacy at lower compound concentrations. This catalytic amplification may reduce off-target effects and improve therapeutic windows compared to occupancy-driven inhibition strategies.
Current Classification System of E3 Ligase Ligand-Linker Conjugates
The classification of E3 ligase ligand-linker conjugates primarily reflects the identity of the recruited E3 ubiquitin ligase, with the most extensively developed categories targeting Cereblon, von Hippel-Lindau, Mouse Double Minute 2, and cellular inhibitor of apoptosis protein 1. Each E3 ligase class exhibits distinct substrate specificity profiles, cellular expression patterns, and regulatory mechanisms that influence the design requirements and applications of their corresponding ligand-linker conjugates. The Cereblon-targeting conjugates have gained particular prominence due to the clinical validation of immunomodulatory drugs and their well-characterized binding interactions.
Cereblon ligand-linker conjugates typically incorporate thalidomide, lenalidomide, or pomalidomide derivatives as the E3 ligase binding moiety, connected through various linker chemistries to enable attachment of target protein ligands. These conjugates benefit from extensive structural knowledge of Cereblon-substrate interactions and demonstrated clinical safety profiles of the parent immunomodulatory compounds. The Cereblon system has been successfully applied to degrade diverse target proteins including transcription factors, kinases, and epigenetic regulators across multiple therapeutic areas.
Von Hippel-Lindau ligand-linker conjugates utilize hydroxyproline-containing small molecules derived from the natural hypoxia-inducible factor 1α recognition sequence. The most widely used von Hippel-Lindau ligand, VH032, provides nanomolar binding affinity and has been incorporated into numerous successful Proteolysis Targeting Chimeras. Von Hippel-Lindau conjugates have demonstrated particular utility in targeting proteins involved in oncological applications, though their broader therapeutic potential continues to be explored.
| E3 Ligase Target | Representative Ligand | Binding Affinity | Primary Applications | Structural Features |
|---|---|---|---|---|
| Cereblon | Pomalidomide derivatives | Low nanomolar | Oncology, Immunology | Glutarimide core with variable substitution |
| Von Hippel-Lindau | VH032 | Sub-micromolar | Oncology, Neurology | Hydroxyproline recognition motif |
| Mouse Double Minute 2 | Nutlin analogs | Micromolar | Oncology | p53-mimetic binding interface |
| Cellular inhibitor of apoptosis protein 1 | Bestatin derivatives | Micromolar | Oncology, Inflammation | Peptide-mimetic structure |
Emerging E3 ligase ligand-linker conjugates target less conventional E3 ligases including RNF4, RNF114, DCAF16, and aryl hydrocarbon receptor, expanding the available chemical space for degrader development. These systems often require specialized synthetic approaches and may exhibit unique selectivity profiles or tissue-specific expression patterns that provide opportunities for developing more targeted therapeutic interventions. The continued identification and characterization of new E3 ligase ligands represents an active area of research with significant potential for expanding the scope of targetable proteins through degradation mechanisms.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRLOIWXHCPWFF-MEEYNGGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59ClN4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Functionalization
The E3 ligase ligand (e.g., cereblon or von Hippel-Lindau ligand) undergoes functionalization to introduce reactive groups for linker attachment. Common modifications include:
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Amine or carboxylic acid derivatization : Enables coupling via amide or ester bonds.
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Click chemistry-ready groups : Azide or alkyne moieties for copper-catalyzed cycloaddition.
For Conjugate 8, the ligand is typically functionalized at a sterically accessible "exit vector" to ensure optimal ternary complex formation.
Linker Synthesis
Linkers are synthesized separately, often comprising polyethylene glycol (PEG) chains or alkyl spacers to balance solubility and proteasome engagement. Critical considerations include:
Conjugation of Ligand and Linker
The functionalized ligand and linker are conjugated using coupling reagents such as:
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Carbodiimides (EDC/HOBt) : For amide bond formation between carboxylic acids and amines.
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Strain-promoted azide-alkyne cycloaddition (SPAAC) : For copper-free click chemistry.
Reaction conditions are optimized at 0–25°C in polar aprotic solvents (e.g., DMF, DMSO) to minimize side reactions.
Optimization of Reaction Conditions
Solvent Selection
Temperature Control
Stoichiometric Ratios
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Ligand:linker:coupling agent : Typically 1:1.2:1.5 to ensure complete conversion while minimizing excess reagent usage.
Industrial-Scale Production Challenges
Scaling up Conjugate 8 synthesis introduces challenges addressed through:
Crystallization-Based Purification
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Anti-solvent addition : Precipitation in cold ether or hexane removes impurities.
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Yield optimization : Multi-step recrystallization achieves >95% purity.
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC |
| Molecular Weight | 500 ± 5 Da | Mass Spectrometry |
| Solubility | ≥10 mg/mL in DMSO | Nephelometry |
Analytical Characterization
Structural Confirmation
Functional Validation
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Cell-based degradation assays : GFP-HaloTag7 degradation efficiency (DC50 < 100 nM).
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Ternary complex stability : Surface plasmon resonance (SPR) measures binding affinity to E3 ligases.
Comparative Analysis with Related Conjugates
| Feature | Conjugate 8 | Conjugate 100 |
|---|---|---|
| Ligand Type | Cereblon | Thalidomide |
| Linker Length | 8-atom PEG | 6-atom alkyl |
| Solubility | 15 mg/mL in PBS | 8 mg/mL in PBS |
| Synthetic Yield | 62% | 58% |
Conjugate 8’s longer PEG linker enhances solubility and in vivo stability compared to alkyl-based linkers in Conjugate 100 .
Chemical Reactions Analysis
Types of Reactions
VH032-C6-PEG3-C4-Cl undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen group in the linker can participate in substitution reactions.
Conjugation Reactions: The compound can be conjugated with other molecules, such as potent tyrosine kinase inhibitors (TKIs) like bosutinib and dasatinib
Common Reagents and Conditions
Common reagents and conditions used in the reactions involving VH032-C6-PEG3-C4-Cl include:
Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.
Catalysts: Various catalysts may be used depending on the specific reaction
Major Products
The major products formed from reactions involving VH032-C6-PEG3-C4-Cl include conjugates with other molecules, such as TKIs, which can mediate the degradation of target proteins by hijacking E3 ubiquitin ligase .
Scientific Research Applications
Applications in Cancer Therapy
E3 ligase Ligand-Linker Conjugates 8 has shown promise in various cancer therapies:
- Targeting Specific Oncogenes : By linking to potent tyrosine kinase inhibitors (TKIs) like bosutinib and dasatinib, these conjugates can mediate the degradation of c-ABL and BCR-ABL proteins, which are implicated in chronic myeloid leukemia .
- Therapeutic Development : Several PROTACs utilizing this conjugate have been developed and are undergoing preclinical evaluations for their efficacy against multiple cancer types .
Case Study 1: PROTACs Targeting BRD4
In recent studies, E3 ligase Ligand-Linker Conjugates 8 was incorporated into PROTACs targeting the bromodomain-containing protein BRD4. These PROTACs exhibited enhanced degradation efficiency compared to traditional small molecules, demonstrating a potential therapeutic advantage in treating hematological malignancies .
Case Study 2: Targeting Estrogen Receptor Alpha
Another application involved the use of E3 ligase Ligand-Linker Conjugates 8 in PROTACs aimed at estrogen receptor alpha (ERα). The study highlighted that while CRBN-based PROTACs showed limited degradation activity, modifications using this specific conjugate led to significant improvements in target protein degradation efficiency .
Comparative Data Table
| Application Area | Target Protein | Efficacy Observed | Notes |
|---|---|---|---|
| Cancer Therapy | BCR-ABL | High | Effective with TKIs |
| Hematological Malignancies | BRD4 | Enhanced | Compared to traditional methods |
| Hormone-Dependent Cancers | Estrogen Receptor Alpha | Significant Improvement | Modifications improved activity |
Mechanism of Action
VH032-C6-PEG3-C4-Cl exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the VHL E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome. This process involves the following steps:
Binding to VHL Ligand: VH032-C6-PEG3-C4-Cl binds to the VHL ligand.
Recruitment of Target Protein: The compound recruits the target protein to the VHL E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is degraded by the proteasome
Comparison with Similar Compounds
Structural and Functional Comparison
Key E3 Ligase Ligand-Linker Conjugates and Their Properties
Key Differences :
- E3 Ligase Specificity :
- Conjugate 8 targets VHL , which exhibits distinct substrate preferences compared to CRBN (e.g., Cereblon Conjugate 3/22) or MDM2 ligands. VHL-based PROTACs often degrade hypoxia-inducible factors (HIFs), while CRBN ligands degrade transcription factors like IKZF1/3 .
- CRBN ligands (e.g., thalidomide derivatives) are widely used due to their oral bioavailability but may exhibit off-target effects in immune cells .
Linker Design :
- Conjugate 8’s C6-PEG3-C4-Cl linker balances hydrophobicity and solubility, enhancing cellular uptake. In contrast, CRBN-based conjugates (e.g., Conjugate 22) use longer PEG linkers (4–8 units) to improve ternary complex flexibility .
- Shorter linkers (e.g., 1-unit PEG in Cereblon Conjugate 3) may restrict ternary complex formation, reducing degradation efficiency .
- Synthetic Feasibility: Conjugate 8’s synthesis involves Mitsunobu reactions or base-mediated coupling (e.g., K$2$CO$3$ in DMF), yielding 62–81% efficiency . CRBN ligands often require multi-step derivatization of thalidomide analogs, with yields ranging from 43% to 82% depending on halogenation and linker attachment .
Degradation Efficiency and Selectivity
- Conjugate 8 achieves high degradation efficiency for GFP-HaloTag7, attributed to VHL’s strong ubiquitination activity and the linker’s optimal length .
- CRBN-based conjugates (e.g., Conjugate 22) excel in degrading oncology targets like BRD4 and STAT3 but may trigger unintended degradation of neo-substrates (e.g., SALL4), limiting therapeutic safety .
- MDM2-based PROTACs show context-dependent efficacy, as MDM2’s role in p53 regulation varies across cell types .
Pharmacokinetic and Physicochemical Properties
Biological Activity
E3 ligase ligand-linker conjugates, particularly E3 ligase Ligand-Linker Conjugates 8, play a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to facilitate the ubiquitination and subsequent degradation of specific target proteins, thereby offering innovative therapeutic avenues for various diseases, including cancer. This article delves into the biological activity of E3 ligase Ligand-Linker Conjugates 8, highlighting its mechanisms, applications, and relevant research findings.
Overview of E3 Ligases and PROTACs
E3 ubiquitin ligases are crucial components in the ubiquitin-proteasome system, responsible for the selective tagging of proteins for degradation. The human genome encodes over 600 E3 ligases, categorized into three main classes: RING, HECT, and RBR ligases. Among these, RING ligases are the most abundant and are primarily involved in the direct transfer of ubiquitin from E2 enzymes to substrate proteins . PROTACs leverage this mechanism by linking a ligand for an E3 ligase with a ligand for a target protein via a linker, facilitating the ubiquitination and degradation of the target protein.
E3 ligase Ligand-Linker Conjugates 8 operates through a well-defined mechanism:
- Binding : The conjugate binds to the target protein and the E3 ligase simultaneously.
- Ubiquitination : This binding promotes the transfer of ubiquitin from the E3 ligase to the target protein.
- Degradation : The ubiquitinated protein is then recognized by the proteasome for degradation.
This dual-targeting approach allows for precise modulation of protein levels within cells, which is particularly beneficial in therapeutic contexts where overexpression or malfunctioning proteins contribute to disease pathology .
Efficacy in Targeting Cancer
Recent studies have demonstrated that E3 ligase Ligand-Linker Conjugates 8 exhibits potent biological activity against various cancer types by targeting specific oncogenic proteins. For instance:
- Estrogen Receptor (ER) Degradation : A study highlighted that a PROTAC incorporating an E3 ligase ligand could induce significant degradation of ER, outperforming traditional selective ER modulators like Fulvestrant . The compound demonstrated subnanomolar activity with a DC50 value of 0.17 nM, indicating its high potency.
- BRD4 Targeting : Another research effort focused on BRD4 degradation using conjugates linked to VHL and CRBN ligands. These studies revealed that targeted degradation led to reduced cell proliferation in multiple cancer cell lines .
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of E3 ligase Ligand-Linker Conjugates 8 compared to other conjugates:
| Compound Name | Target Protein | Mechanism | DC50 (nM) | Cancer Type |
|---|---|---|---|---|
| E3 Ligase Ligand-Linker 8 | Estrogen Receptor | Ubiquitination & Degradation | 0.17 | Breast Cancer |
| VHL-based PROTAC | BRD4 | Ubiquitination | 0.25 | Various |
| CRBN-based PROTAC | ER | Ubiquitination | 0.30 | Breast Cancer |
Research Findings and Implications
Recent literature emphasizes that expanding the repertoire of E3 ligases used in PROTACs can mitigate on-target toxicities while enhancing therapeutic efficacy. The identification of novel E3 ligases that can be recruited by ligand-linker conjugates opens new avenues for targeted therapy . Notably, approximately 71% of identified E3 ligases are highly expressed in at least one cancer type, suggesting their potential utility in broad-spectrum cancer therapies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
